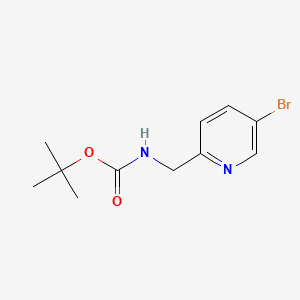

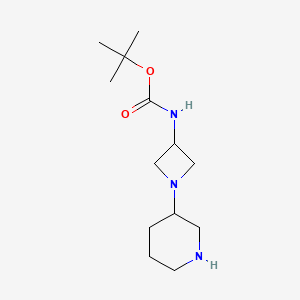

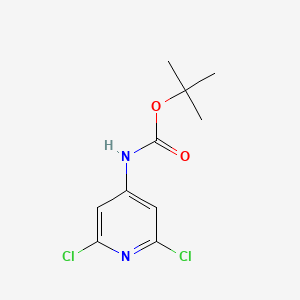

![molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3](/img/structure/B592184.png)

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

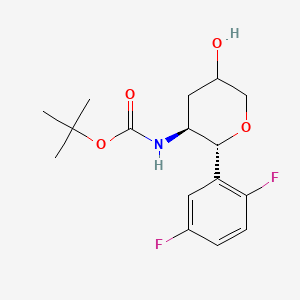

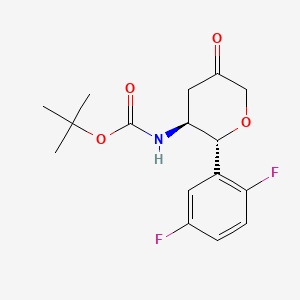

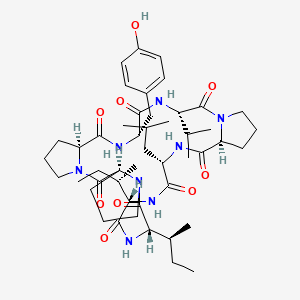

The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .Aplicaciones Científicas De Investigación

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold is a prominent feature in compounds with anticancer properties. Research has shown that derivatives synthesized through iodine-catalyzed methods exhibit significant anticancer activities . These compounds, including the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, have been evaluated against various cancer cell lines, showing promising results compared to standard drugs like Doxorubicin .

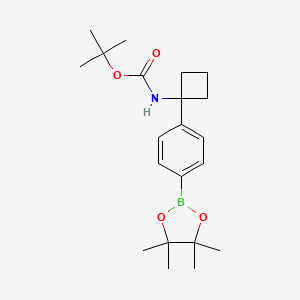

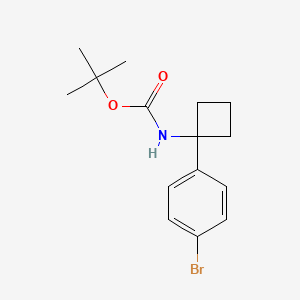

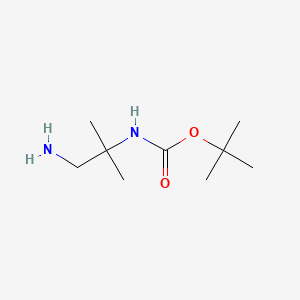

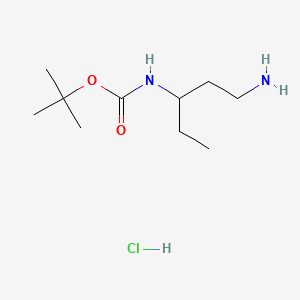

Enzymatic Kinetic Resolution

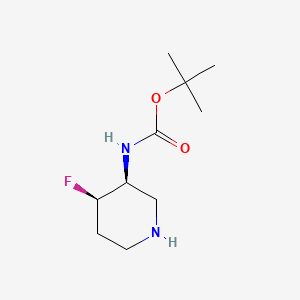

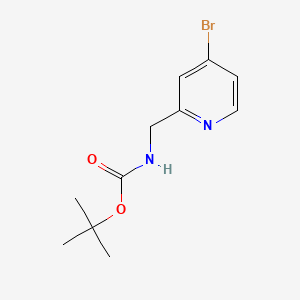

This compound can serve as an intermediate in the enzymatic kinetic resolution (EKR) process. EKR of similar tert-butyl carbamates has been successfully performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . This process is crucial for producing chiral building blocks for further synthesis in pharmaceutical applications.

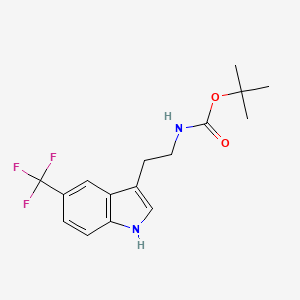

Synthesis of Fluorescent Derivatives

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can undergo reactions to form fluorescent derivatives with potential applications in bioimaging and diagnostics . The photophysical properties of these derivatives make them suitable for studies requiring fluorescence-based detection.

Organochalcogenane Precursors

Compounds with the imidazo[1,2-a]pyrazine structure can be used as precursors for synthesizing organochalcogenanes, which are compounds containing selenium or tellurium . These have applications in medicinal chemistry due to their biological activities, such as enzyme inhibition.

Multicomponent Reactions (MCRs)

The tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives can be involved in MCRs, which are valued for their atom economy and ability to create complex molecular structures efficiently . MCRs are advantageous for synthesizing biologically active molecules in green chemistry.

Heterogeneous Antioxidants

While not directly related to the tert-butyl 2-(hydroxymethyl) imidazo[1,2-a]pyrazine derivatives, similar tert-butyl phenol-modified compounds have been studied for their antioxidative properties . These studies suggest potential applications of tert-butyl imidazo[1,2-a]pyrazine derivatives as antioxidants in various fields, including materials science.

Inhibitors of Cysteine Protease and Protein Tyrosine Phosphatase

Derivatives of tert-butyl imidazo[1,2-a]pyrazine have been investigated as inhibitors of cysteine protease and protein tyrosine phosphatase . These enzymes are therapeutic targets for diseases such as cancer and autoimmune disorders, making these derivatives valuable for drug development.

Poliovirus 3C Proteinase Inhibitors

Research into organochalcogenanes derived from tert-butyl imidazo[1,2-a]pyrazine compounds has shown potential for inhibiting poliovirus 3C proteinase . This application is particularly relevant for antiviral drug development, especially for diseases like poliomyelitis.

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyrazine derivatives have shown significant anti-cancer activities . Therefore, it can be inferred that the compound might target cancer cells.

Mode of Action

It is synthesized via an iodine-catalyzed method, involving a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .

Biochemical Pathways

Given its potential anti-cancer activities, it can be inferred that it may interfere with the proliferation pathways of cancer cells .

Pharmacokinetics

The compound’s molecular weight is 2533 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound has shown significant anti-cancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell . This suggests that the compound may have a cytotoxic effect on these cells.

Action Environment

It is known that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that it may be sensitive to moisture and temperature.

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEVOASWYWQEFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.